N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide
Overview
Description
It is identified by its chemical name, N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)benzyl]-N-(3,4-dimethylphenyl)methanesulfonamide . This compound has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
The synthesis of WAY-622134 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. The synthetic routes often include:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoquinoline ring.
Functional Group Modifications:
Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and reduce costs.
Chemical Reactions Analysis
WAY-622134 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
WAY-622134 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of WAY-622134 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cellular growth, differentiation, and apoptosis .
Comparison with Similar Compounds
WAY-622134 can be compared with other similar compounds based on its structure and biological activities. Some similar compounds include:
N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)benzyl]-N-(3,4-dimethylphenyl)methanesulfonamide analogs: These compounds share a similar core structure but differ in the functional groups attached.
Isoquinoline derivatives: These compounds have the isoquinoline core and exhibit similar biological activities.
Methanesulfonamide derivatives: These compounds contain the methanesulfonamide group and are studied for their potential therapeutic applications.
WAY-622134 is unique due to its specific combination of functional groups and its potential to modulate multiple biological pathways, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-N-(3,4-dimethylphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-19-8-13-25(16-20(19)2)28(32(3,30)31)17-21-9-11-23(12-10-21)26(29)27-15-14-22-6-4-5-7-24(22)18-27/h4-13,16H,14-15,17-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOPQRYUIQSKSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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